molecular formula C9H11ClN2 B113309 2-Amino-3-phenylpropanenitrile hydrochloride CAS No. 93554-83-7

2-Amino-3-phenylpropanenitrile hydrochloride

Cat. No. B113309
CAS RN: 93554-83-7
M. Wt: 182.65 g/mol
InChI Key: ZMLFFOLHKSAFBV-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropanenitrile hydrochloride is an organic compound with the CAS Number: 93554-83-7 . It has a molecular weight of 182.65 and its IUPAC name is 2-amino-3-phenylpropanenitrile hydrochloride . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Amino-3-phenylpropanenitrile hydrochloride is 1S/C9H10N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6,11H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-3-phenylpropanenitrile hydrochloride is a solid substance . It has a molecular weight of 182.65 and its molecular formula is C9H10N2•HCl .

Scientific Research Applications

Kinetic and Mechanistic Study

2-Amino-3-phenylpropanenitrile hydrochloride (phenylpropanolamine hydrochloride) has been studied for its kinetic properties in ruthenium-catalyzed oxidative reactions. The research focused on understanding the kinetics and mechanism of oxidation catalyzed by Ru(III) in hydrochloric acid medium, providing insights into the reaction dynamics and stoichiometry involved (Mohana & Prasad, 2008).

Biocatalytic Hydrolysis

The compound has been a subject of study in biocatalysis, specifically in the hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous. This research highlighted the enzyme's enantioselectivity, demonstrating potential applications in producing specific amide enantiomers (Chhiba et al., 2012).

Polymerization Control

In polymer chemistry, 2-Amino-3-phenylpropanenitrile has been involved in controlling the polymerization of methacrylates and styrene. This has implications for materials science, where precise control over polymer properties is crucial (Simula et al., 2019).

Spectroscopic Characterization

The compound's derivatives have been characterized spectroscopically, providing detailed insights into their structural and electronic properties. This information is vital for understanding the compound's potential in various applications, including medicinal chemistry (Kuś et al., 2016).

Antioxidant and Membrane-Stabilizing Properties

Studies have explored the antioxidant and membrane-stabilizing properties of derivatives of 2-Amino-3-phenylpropanenitrile hydrochloride. These studies contribute to the understanding of the compound's potential therapeutic applications, especially in protecting cellular components from oxidative stress (Malakyan et al., 2010).

Synthesis of Optically Active Derivatives

There is significant interest in the synthesis of optically active derivatives of 2-Amino-3-phenylpropanenitrile for applications in medicinal chemistry. Studies on optical resolution and synthesis pathways contribute to the development of pharmaceuticals with specific chirality (Shiraiwa et al., 2003).

Antitumor Activity

Research into the antitumor properties of 2-Amino-3-phenylpropanenitrile derivatives has been conducted, highlighting potential applications in cancer therapy. These studies explore the compound's efficacy in inhibiting cancer cell growth (Isakhanyan et al., 2016).

properties

IUPAC Name

2-amino-3-phenylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLFFOLHKSAFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenylpropanenitrile hydrochloride

CAS RN

93554-83-7
Record name 2-Amino-3-phenylpropanenitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093554837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-3-PHENYLPROPANENITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHV3D4G546
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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